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1936255-32-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS
number 1936255-32-1, identified as (1-(4-lodophenyl)cyclobutyl)methanamine. Due to the
limited availability of specific experimental data for this molecule, this document focuses on its
chemical structure, predicted properties, and potential applications in drug discovery based on
the analysis of its structural motifs. This guide is intended to serve as a foundational resource
for researchers interested in exploring the potential of this and similar molecules.

Chemical Structure and Properties

The chemical structure of (1-(4-lodophenyl)cyclobutyl)methanamine combines three key
motifs: a para-substituted iodophenyl group, a cyclobutane ring, and a methanamine moiety.
Each of these components contributes to the overall physicochemical and potential
pharmacological properties of the molecule.

Chemical Structure:
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IUPAC Name: (1-(4-lodophenyl)cyclobutyl)methanamine

CAS Number: 1936255-32-1

Molecular Formula: C11H14IN

Canonical SMILES: C1CC(C1)(CN)C2=CC=C(C=C2)I
Predicted Physicochemical Properties:

A summary of predicted physicochemical properties is presented in Table 1. These values are
computationally derived and provide an estimation of the compound's characteristics.

Property Predicted Value
Molecular Weight 287.14 g/mol
XLogP3 3.3

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 1

Rotatable Bond Count 2

Topological Polar Surface Area 26.0 A2

Synthesis and Methodology

While a specific, detailed experimental protocol for the synthesis of (1-(4-
lodophenyl)cyclobutyl)methanamine is not readily available in published literature, a
plausible synthetic route can be proposed based on established organic chemistry principles. A
potential synthetic workflow is outlined below.

Conceptual Synthetic Workflow:

Precursor Reduction Final Product .
(e.g., LiAlH4 in THF or Catalytic Hydrogenation) aeaoRenvisyeoouty imetiagamine

1-(4-lodophenyl)cyclobutanecarbonitrile
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Caption: A conceptual workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical):

A likely synthetic approach would involve the reduction of a nitrile precursor, 1-(4-
iodophenyl)cyclobutanecarbonitrile.

Reaction Setup: A solution of 1-(4-iodophenyl)cyclobutanecarbonitrile in an anhydrous ether
solvent, such as tetrahydrofuran (THF), is prepared in a round-bottom flask under an inert
atmosphere (e.g., nitrogen or argon).

Reduction: A reducing agent, such as lithium aluminum hydride (LiAlHa4), is carefully added
portion-wise to the solution at a reduced temperature (e.g., 0 °C) to control the exothermic
reaction. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel could be
employed.

Quenching: After the reaction is complete (monitored by a technique like Thin Layer
Chromatography), the reaction is carefully quenched by the sequential addition of water and
an aqueous base (e.g., sodium hydroxide solution) to decompose the excess reducing agent
and aluminum salts.

Extraction and Purification: The resulting mixture is filtered, and the organic layer is
separated. The aqueous layer is typically extracted multiple times with an organic solvent
(e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over
an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

Characterization: The final product, (1-(4-lodophenyl)cyclobutyl)methanamine, would be
purified using techniques such as column chromatography or distillation. The structure and
purity would be confirmed by analytical methods like Nuclear Magnetic Resonance (NMR)
spectroscopy and Mass Spectrometry (MS).

Potential Applications in Drug Discovery

The structural features of (1-(4-lodophenyl)cyclobutyl)methanamine suggest its potential as
a building block or a scaffold in medicinal chemistry and drug discovery.
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Significance of Structural Motifs:

e Cyclobutane Ring: The cyclobutane moiety introduces a degree of conformational rigidity,
which can be advantageous in drug design for optimizing binding to a biological target. The
constrained nature of the four-membered ring can help in locking a molecule into a bioactive
conformation, potentially leading to improved potency and selectivity.[1][2] The cyclobutane
scaffold has been successfully incorporated into several marketed drugs.[1]

o Phenylalkylamine Core: The phenylalkylamine skeleton is a common feature in a vast array
of biologically active compounds, particularly those targeting the central nervous system
(CNS). This structural class includes neurotransmitters, hormones, and a wide range of
therapeutic agents.

o lodophenyl Group: The iodine atom on the phenyl ring can serve multiple purposes. It can
act as a bulky, lipophilic group that can interact with hydrophobic pockets in a protein target.
Furthermore, the iodine atom can participate in halogen bonding, a type of non-covalent
interaction that is increasingly recognized for its importance in molecular recognition and
ligand binding. In the context of developing research tools, the iodine atom can be replaced
with a radioactive isotope of iodine (e.g., 123l or 123]) for use in radiolabeling and imaging
studies, such as Single Photon Emission Computed Tomography (SPECT).

Conceptual Drug Discovery and Development Pathway:

The journey of a novel chemical entity like (1-(4-lodophenyl)cyclobutyl)methanamine from a
research chemical to a potential therapeutic agent follows a structured, multi-stage process.
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Caption: A generalized workflow for drug discovery and development.
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Conclusion

(1-(4-lodophenyl)cyclobutyl)methanamine is a chemical entity with structural features that
make it an interesting candidate for further investigation in the field of drug discovery. While
specific biological data is currently lacking, its constituent motifs—the conformationally rigid
cyclobutane, the pharmacologically relevant phenylalkylamine core, and the versatile
iodophenyl group—suggest potential for the development of novel therapeutic agents or
research probes. This guide provides a foundational understanding of its chemical nature and a
framework for its potential exploration. Further experimental validation is necessary to elucidate
its specific properties and biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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